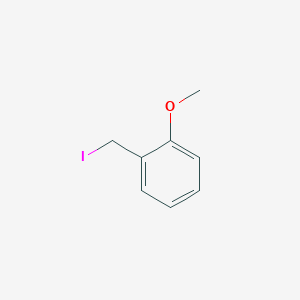

2-Methoxybenzyl iodide

Description

This compound likely serves as an intermediate in organic synthesis, particularly in hypervalent iodine chemistry, due to the reactivity of the iodide group .

Properties

Molecular Formula |

C8H9IO |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

1-(iodomethyl)-2-methoxybenzene |

InChI |

InChI=1S/C8H9IO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 |

InChI Key |

WUBIORLAMPVGFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzyl iodide can be achieved through several methods. One common approach involves the iodination of anisole derivatives. For instance, the reaction of anisole with iodomethane in the presence of a base such as sodium hydride or potassium carbonate can yield 2-Methoxybenzyl iodide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxybenzyl iodide may involve the use of more efficient and scalable methods. One such method includes the use of palladium-catalyzed cross-coupling reactions, where anisole is reacted with iodomethane in the presence of a palladium catalyst and a suitable base. This method offers high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzyl iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in 2-Methoxybenzyl iodide can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation Reactions: The methyl group attached to the iodine atom can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding methyl anisole.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Derivatives such as 2-(Aminomethyl)anisole or 2-(Thiolmethyl)anisole.

Oxidation Reactions: Products such as 2-(Formylmethyl)anisole or 2-(Carboxymethyl)anisole.

Reduction Reactions: Methyl anisole.

Scientific Research Applications

2-Methoxybenzyl iodide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methoxybenzyl iodide involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group, allowing for substitution reactions to occur. The methyl group attached to the iodine atom can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Iodobenzamide Derivatives

2-Iodo-N-isopropyl-5-methoxybenzamide

- Structure : Features a methoxy group at the 5-position and an iodo substituent at the 2-position of the benzamide core.

- Reactivity : Acts as a hypervalent iodine catalyst, enabling environmentally benign alcohol oxidation under mild conditions .

- Applications: Used in oxidation reactions with Oxone as a co-oxidant, achieving high yields (e.g., 89% for 1-phenylethanol to acetophenone) .

- Key Difference : Unlike 2-methoxybenzyl iodide, this compound’s amide group enhances its stability and catalytic specificity.

2-Iodo-6-methoxybenzamide

Table 1: Comparison of Iodobenzamides

NBOMe Hallucinogens (e.g., 25I-NBOMe)

- Structure : Contains a 2-methoxybenzyl group attached to a phenethylamine backbone with an iodine substituent at the 4-position .

- Bioactivity: High-affinity 5HT2A receptor agonist, inducing hallucinogenic effects at doses as low as 50–200 µg .

- Metabolism : Rapid absorption and elimination, similar to potassium iodide (), but with distinct neuropharmacological effects.

- Contrast : While 2-methoxybenzyl iodide lacks psychoactive substituents, the NBOMe series highlights the biological impact of methoxy-iodo aromatic motifs.

Iodo-Substituted Benzoic Acids and Aldehydes

5-Iodo-2-methylbenzoic Acid

- Properties : Used in research for its carboxylic acid functionality, which facilitates conjugation reactions .

2-Iodo-4,5-dimethylbenzaldehyde

Key Research Findings and Trends

- Reactivity : Iodide substituents enhance electrophilicity, enabling participation in Ullmann couplings and hypervalent iodine-mediated oxidations .

- Biological Impact: Methoxy-iodo motifs in NBOMe compounds demonstrate that minor structural changes (e.g., phenethylamine addition) drastically alter bioactivity .

- Safety : Iodides generally require careful handling due to risks of mucosal irritation (e.g., potassium iodide in ) and photodecomposition .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-methoxybenzyl iodide in laboratory settings?

- Methodology : Focus on iodination reactions using methoxybenzyl precursors. For example, iodination of 2-methoxybenzyl alcohol or chloride with hydroiodic acid (HI) under controlled conditions (e.g., temperature, stoichiometry). Use inert atmospheres to prevent oxidation of iodide intermediates .

- Data Analysis : Monitor reaction progress via TLC or GC-MS. Optimize yield by adjusting reaction time (e.g., 12–24 hours) and catalyst selection (e.g., red phosphorus for HI generation) .

Q. How can purification challenges (e.g., byproduct removal) be addressed for 2-methoxybenzyl iodide?

- Methodology : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient to separate iodinated products from unreacted precursors. For thermally stable compounds, sublimation or recrystallization in ethanol may improve purity .

- Data Contradiction : Note that sublimation may reduce yields due to compound degradation; cross-validate with NMR to confirm purity .

Q. What spectroscopic techniques are most reliable for characterizing 2-methoxybenzyl iodide?

- Methodology :

- 1H/13C NMR : Identify methoxy (-OCH3) and benzyl iodide (-CH2I) groups. Compare shifts with analogs like 4-methoxybenzyl chloride (δ ~3.8 ppm for -OCH3) .

- FT-IR : Confirm C-I stretching (~500 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- XRD : Resolve crystal structure if single crystals are obtainable; reference hybrid iodide perovskites for lattice parameter comparisons .

Advanced Research Questions

Q. How does the electronic structure of 2-methoxybenzyl iodide influence its reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations to map electron density distribution, particularly on the iodine atom. Compare with experimental reactivity in Suzuki-Miyaura couplings using Pd catalysts. Validate via Hammett plots correlating substituent effects (methoxy as electron-donating) with reaction rates .

- Data Contradiction : Discrepancies between theoretical and experimental reactivity may arise from solvent effects or steric hindrance; use kinetic studies to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.